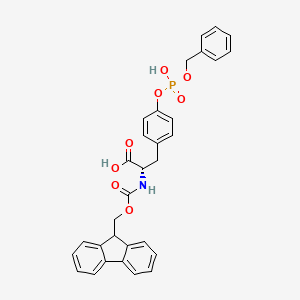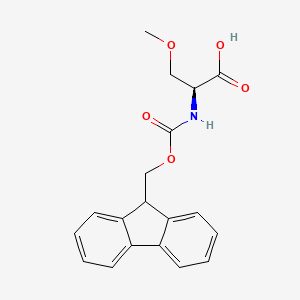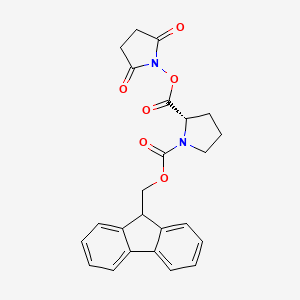
Fmoc-His(3-Bom)-OH
Descripción general
Descripción
Fmoc-His(3-Bom)-OH is a synthetic peptide that is used in a variety of laboratory experiments, such as protein synthesis, peptide synthesis, and antibody production. It is a derivative of the amino acid histidine, which is an essential amino acid that is found in all living organisms. Fmoc-His(3-Bom)-OH is a versatile and cost-effective alternative to natural histidine and has become increasingly popular in recent years due to its wide range of applications.
Aplicaciones Científicas De Investigación
Solid-Phase Peptide Synthesis (SPPS) : Fmoc-His(3-Bom)-OH is reevaluated for its use in SPPS, focusing on minimizing racemization during coupling and esterification reactions. The study also demonstrates reduced by-product formation during deprotection of peptides (Mergler et al., 2001).
Structural Studies in Peptide Synthesis : The research on peptides containing both D- and L-chiral forms of alanine indicates that the presence of the Fmoc group influences the secondary structure of the peptides, suggesting its importance in studies of peptide conformations (Larsen et al., 1993).
Supramolecular Hydrogels for Biomedical Applications : Fmoc-protected aromatic amino acids, including derivatives like Fmoc-His(3-Bom)-OH, are used to create self-supporting hydrogels resembling extracellular matrices. These hydrogels have potential applications in two-dimensional or three-dimensional cell culture (Jayawarna et al., 2009).
Self-Assembly and Nanoarchitecture Design : Studies have shown that Fmoc-protected amino acids can self-assemble into various structures under different conditions, which is crucial for designing novel nanoarchitectures with potential applications in material chemistry and biomedicine (Gour et al., 2021).
Antibacterial and Anti-inflammatory Nanotechnology : The nanoassemblies formed by Fmoc-decorated building blocks, such as Fmoc-His(3-Bom)-OH, have shown promise in antibacterial and anti-inflammatory applications, providing new approaches for the development of biomedical materials (Schnaider et al., 2019).
Propiedades
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-(phenylmethoxymethyl)imidazol-4-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3O5/c33-28(34)27(14-21-15-30-18-32(21)19-36-16-20-8-2-1-3-9-20)31-29(35)37-17-26-24-12-6-4-10-22(24)23-11-5-7-13-25(23)26/h1-13,15,18,26-27H,14,16-17,19H2,(H,31,35)(H,33,34)/t27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBFCDKGOPEUOF-MHZLTWQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCN2C=NC=C2CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COCN2C=NC=C2C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60718553 | |
| Record name | 3-[(Benzyloxy)methyl]-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-histidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60718553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-His(3-Bom)-OH | |
CAS RN |
84891-19-0 | |
| Record name | 3-[(Benzyloxy)methyl]-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-histidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60718553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



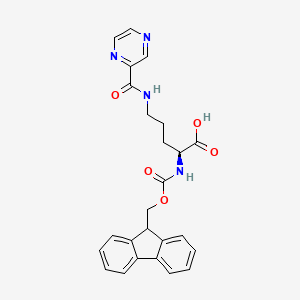
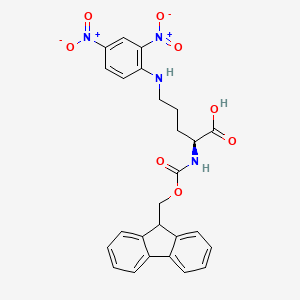


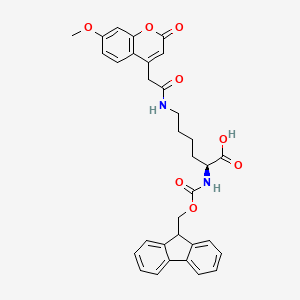

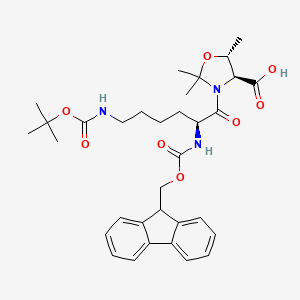
![(2S)-6-[2-(1-adamantyl)propan-2-yloxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid](/img/structure/B613387.png)
